N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that features both oxadiazole and isoxazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2-methoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized by cyclization of an appropriate precursor, such as a β-keto ester, in the presence of hydroxylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxylic acid.
Reduction: The oxadiazole and isoxazole rings can be reduced under specific conditions to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cell proliferation.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway or the MAPK pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the isoxazole ring.
5-methylisoxazole-3-carboxamide: Contains the isoxazole ring but lacks the oxadiazole ring.
Uniqueness
N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to the presence of both oxadiazole and isoxazole rings, which may confer a combination of biological activities not seen in compounds with only one of these rings .
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-8-7-10(18-22-8)12(19)15-14-17-16-13(21-14)9-5-3-4-6-11(9)20-2/h3-7H,1-2H3,(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECUAKIXADBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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